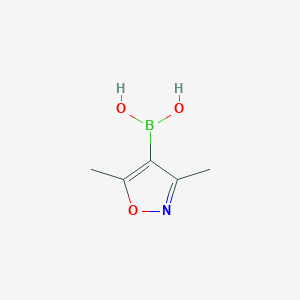

3,5-Dimethylisoxazole-4-boronic acid

Description

Significance of Boronic Acids in C-C and C-Heteroatom Bond Formation

Boronic acids, with the general formula R–B(OH)₂, are a class of organoboron compounds that have become indispensable in modern organic synthesis. pharmiweb.comnbinno.com Their stability, ease of handling, and relatively low toxicity make them highly attractive reagents. boronmolecular.comorganic-chemistry.org The primary significance of boronic acids lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nbinno.comorganic-chemistry.org

This reaction allows for the efficient formation of carbon-carbon (C-C) bonds by coupling an organoboron compound with a halide or triflate. libretexts.org The process is fundamental to constructing complex molecular frameworks, such as biaryls, which are common motifs in pharmaceuticals and materials science. pharmiweb.com The mechanism typically requires activation of the boronic acid with a base to form a boronate complex, which enhances the nucleophilicity of the organic group attached to boron, facilitating the key transmetalation step to the palladium catalyst. organic-chemistry.org Beyond C-C bonds, boronic acids are also employed in Chan-Lam coupling reactions to form carbon-heteroatom (C-N and C-O) bonds. pharmiweb.comnih.gov Their versatility has cemented their status as essential building blocks in the synthetic chemist's toolbox. researchgate.net

Overview of Isoxazole (B147169) Derivatives in Chemical and Biological Research

Isoxazole is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. nih.govresearchgate.net This structural unit is a key pharmacophore found in numerous therapeutic agents and biologically active compounds. researchgate.netnih.gov The isoxazole ring system is valued in medicinal chemistry for its ability to engage in various non-covalent interactions and for its metabolic stability. rsc.org

Derivatives of isoxazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govrsc.org This has led to their incorporation into a variety of marketed drugs. researchgate.net The versatility of the isoxazole scaffold allows for chemical modification at multiple positions, enabling chemists to fine-tune the pharmacological properties of molecules to enhance potency, selectivity, and pharmacokinetic profiles. rsc.orgsolubilityofthings.com As a result, the synthesis and functionalization of isoxazole derivatives remain an active and important area of chemical and biological research. researchgate.netrsc.org

Research Landscape and Emerging Applications of 3,5-Dimethylisoxazole-4-boronic Acid

This compound is a specialized reagent that combines the structural features of both boronic acids and isoxazoles. As such, it serves as a valuable building block for introducing the 3,5-dimethylisoxazole (B1293586) moiety into larger molecules. solubilityofthings.com Its primary application is as a coupling partner in Suzuki-Miyaura reactions, where it can be used to synthesize complex heteroaryl compounds. nih.gov

A significant emerging application for this compound is in the field of epigenetics, specifically in the development of bromodomain inhibitors. Research has identified the 3,5-dimethylisoxazole group as an effective mimic for acetylated lysine (B10760008) (KAc), a key recognition motif for bromodomains. acs.orgacs.org Bromodomains are protein modules that "read" epigenetic marks on histones, and their inhibition is a promising therapeutic strategy for cancer and inflammatory diseases. acs.org

In structure-guided drug design, this compound (often used in its more stable pinacol (B44631) ester form) can be coupled with other fragments to create potent and selective ligands. nih.govacs.org X-ray crystallography has confirmed that the 3,5-dimethylisoxazole core can occupy the acetyl-lysine binding pocket of bromodomains, forming a critical hydrogen bond with a conserved asparagine residue. acs.org This makes the compound a key intermediate for synthesizing novel therapeutic candidates targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins. acs.org

The compound and its pinacol ester are frequently used in automated high-throughput experimentation to optimize challenging Suzuki-Miyaura coupling conditions involving heteroaryl substrates. nih.gov This highlights its role not only as a synthetic building block but also as a tool for advancing reaction methodology. nih.gov

Interactive Data Tables

Physical and Chemical Properties

The following table summarizes the key properties of this compound and its commonly used pinacol ester derivative.

| Property | This compound | This compound pinacol ester |

| CAS Number | 16114-47-9 sigmaaldrich.comscbt.com | 832114-00-8 sigmaaldrich.comchemscene.com |

| Molecular Formula | C₅H₈BNO₃ sigmaaldrich.comscbt.com | C₁₁H₁₈BNO₃ sigmaaldrich.comchemscene.com |

| Molecular Weight | 140.93 g/mol sigmaaldrich.comscbt.com | 223.08 g/mol sigmaaldrich.comchemscene.com |

| Appearance | Powder or crystals sigmaaldrich.com | Solid sigmaaldrich.com |

| Melting Point | 82-86 °C sigmaaldrich.com | 95-99 °C sigmaaldrich.com |

Research Applications of this compound

This table outlines the primary research applications of the title compound.

| Application Area | Description | Key Reaction Type |

| Medicinal Chemistry | Synthesis of bromodomain inhibitors for epigenetic therapy. The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimic. acs.orgacs.org | Suzuki-Miyaura Coupling |

| Organic Synthesis | Used as a versatile building block to introduce the 3,5-dimethylisoxazole functional group into complex molecules. solubilityofthings.commedchemexpress.com | Suzuki-Miyaura Coupling |

| Reaction Development | Employed as a substrate in automated systems to optimize and study challenging cross-coupling reactions involving heteroaryl compounds. nih.gov | Suzuki-Miyaura Coupling |

Structure

2D Structure

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIFZCPZIRQDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(ON=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370237 | |

| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16114-47-9 | |

| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylisoxazole 4 Boronic Acid and Its Esters

Established Synthetic Routes to 3,5-Dimethylisoxazole-4-boronic Acid

The synthesis of this compound can be approached through several strategic routes, primarily involving either the direct introduction of a boron-containing moiety onto the isoxazole (B147169) ring or the functionalization of a pre-existing isoxazole precursor.

Direct Boronation Strategies

Direct C-H borylation of the 3,5-dimethylisoxazole (B1293586) core at the 4-position represents an atom-economical approach. This transformation is typically achieved using iridium-catalyzed reactions. The regioselectivity of such reactions is influenced by both steric and electronic factors of the substrate and the catalyst system employed. While specific examples detailing the direct borylation of 3,5-dimethylisoxazole are not extensively documented in publicly available literature, the general principles of iridium-catalyzed C-H borylation of heteroarenes are well-established. These reactions often utilize a catalyst precursor like [Ir(cod)OMe]2 in combination with a bipyridine-based ligand and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂).

Functionalization of Isoxazole Precursors

A more classical and widely applicable method involves the functionalization of a pre-functionalized isoxazole, typically a halo-isoxazole. This approach relies on a halogen-metal exchange followed by quenching with a borate (B1201080) ester.

One potential pathway starts with the lithiation of 3,5-dimethylisoxazole. Studies have shown that the lithiation of 3,5-dimethylisoxazole with n-butyllithium can lead to lateral lithiation at one of the methyl groups. researchgate.net To achieve borylation at the C4 position, a 4-halo-3,5-dimethylisoxazole precursor would be necessary. The synthesis would proceed via a lithium-halogen exchange reaction at a low temperature, followed by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup would then yield the desired this compound.

Table 1: Representative Reagents for Synthesis via Functionalization of Isoxazole Precursors

| Precursor | Reagent 1 | Reagent 2 | Product |

| 4-Bromo-3,5-dimethylisoxazole (B80238) | n-Butyllithium | Triisopropyl borate | This compound |

| 4-Iodo-3,5-dimethylisoxazole | Isopropylmagnesium chloride | Trimethyl borate | This compound |

Synthesis of this compound Pinacol (B44631) Ester (PinB)

The pinacol ester of this compound is often preferred in synthetic applications due to its enhanced stability and ease of handling compared to the free boronic acid. Its synthesis can be achieved through transesterification of the boronic acid or by direct synthesis methodologies.

Transesterification Methodologies

A straightforward method for the preparation of the pinacol ester is the transesterification of this compound with pinacol. This reaction is typically carried out by heating the boronic acid and pinacol in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.

Table 2: General Conditions for Transesterification

| Starting Material | Reagent | Solvent | Conditions |

| This compound | Pinacol | Toluene | Reflux with Dean-Stark trap |

Direct Synthesis Approaches to Pinacol Esters

Direct synthesis of the pinacol ester is a more convergent approach. One of the most common methods is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a halo-isoxazole with bis(pinacolato)diboron (B₂pin₂). mdpi.com This reaction offers mild conditions and high functional group tolerance.

A typical procedure would involve reacting 4-bromo- or 4-iodo-3,5-dimethylisoxazole with B₂pin₂ in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate, in an aprotic solvent such as dioxane or DMF.

Table 3: Key Components in Miyaura Borylation for Pinacol Ester Synthesis

| Component | Example | Role |

| Isoxazole Precursor | 4-Bromo-3,5-dimethylisoxazole | Electrophilic partner |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Nucleophilic boron source |

| Catalyst | Pd(dppf)Cl₂ | Facilitates cross-coupling |

| Base | Potassium Acetate | Activates the boron reagent |

| Solvent | Dioxane | Reaction medium |

Advanced Approaches in the Preparation of this compound Derivatives

Recent advancements in synthetic methodology offer alternative and potentially more efficient routes to isoxazole boronic acid derivatives. These include the exploration of flow chemistry to optimize reaction conditions for Suzuki-Miyaura cross-coupling reactions involving this compound pinacol ester, which can lead to significantly reduced reaction times and increased yields. acs.org

Furthermore, the development of novel catalyst systems and ligands continues to improve the efficiency and scope of C-H activation and borylation reactions. While specific applications to 3,5-dimethylisoxazole are still emerging, these advanced approaches hold promise for the future synthesis of this important class of compounds.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical transformations. researchgate.netnveo.org By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. researchgate.netorganic-chemistry.org

A prominent method for the synthesis of heteroaryl boronic esters is the direct C-H borylation of the heterocyclic core. For 3,5-dimethylisoxazole, this can be achieved using an iridium-catalyzed reaction. The process involves the reaction of 3,5-dimethylisoxazole with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable iridium catalyst, such as methoxy(cyclooctadiene)iridium(I) dimer ([Ir(COD)OMe]₂), and a bipyridine-based ligand.

Under microwave irradiation, the energy is directly transferred to the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure. This localized superheating accelerates the catalytic cycle of C-H activation and borylation, significantly shortening the time required for the reaction to reach completion compared to conventional oil-bath heating. organic-chemistry.org The efficiency of microwave-induced synthesis can lead to cleaner reactions with fewer byproducts. organic-chemistry.org

Below is a comparative table illustrating the typical advantages of a microwave-assisted protocol over a conventional heating method for the iridium-catalyzed borylation of 3,5-dimethylisoxazole.

Interactive Data Table: Comparison of Synthetic Methods for this compound pinacol ester

| Parameter | Conventional Heating | Microwave-Assisted Protocol |

|---|---|---|

| Starting Material | 3,5-Dimethylisoxazole | 3,5-Dimethylisoxazole |

| Reagents | B₂pin₂, [Ir(COD)OMe]₂, dtbpy | B₂pin₂, [Ir(COD)OMe]₂, dtbpy |

| Solvent | Tetrahydrofuran (B95107) (THF) | Tetrahydrofuran (THF) |

| Temperature | 80 °C | 120 °C |

| Reaction Time | 12-24 hours | 20-40 minutes |

| Pressure | Atmospheric | 10-15 bar (in sealed vessel) |

| Typical Yield | 60-75% | 70-85% |

Flow Chemistry Techniques for Scalable Synthesis

Continuous flow chemistry has become an established and valuable technology for the synthesis of chemical compounds, offering significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. researchgate.netokayama-u.ac.jp The synthesis of boronic acids and their esters via organolithium intermediates is a prime example where flow chemistry provides a superior alternative to traditional batch methods. vapourtec.com

A scalable synthesis of this compound esters can be achieved by starting from 4-bromo-3,5-dimethylisoxazole. The methodology involves a halogen-lithium exchange reaction, which generates a highly reactive organolithium intermediate. In a continuous flow setup, a solution of 4-bromo-3,5-dimethylisoxazole in a suitable solvent like tetrahydrofuran (THF) is mixed with a stream of an organolithium reagent, such as n-butyllithium, in a microreactor or a tube reactor. nih.gov The precise control over stoichiometry, mixing, and temperature afforded by the flow reactor allows the rapid and efficient generation of the lithiated isoxazole species.

This unstable intermediate is immediately quenched in a subsequent step by introducing a stream of an electrophilic boron reagent, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxy pinacol borane). The short residence time within the reactor minimizes the decomposition of the organolithium intermediate, leading to high conversion and yield of the desired boronic acid ester. wiley-vch.de

A key advantage of this approach is the enhanced safety profile when handling pyrophoric organolithium reagents. Furthermore, flow chemistry enables these reactions to be conducted at more practical, elevated temperatures (e.g., -20 °C to ambient temperature) compared to the cryogenic conditions (typically -78 °C) required for batch processing, thereby reducing energy consumption and cost. vapourtec.com The scalability of the process is achieved by "numbering-up" (running multiple reactors in parallel) or by operating the system for extended periods, allowing for the production of multi-gram to kilogram quantities of the target compound. wiley-vch.de

Interactive Data Table: Flow Chemistry Parameters for Synthesis of this compound pinacol ester

| Parameter | Typical Value / Condition |

|---|---|

| Starting Material | 4-Bromo-3,5-dimethylisoxazole |

| Lithiation Reagent | n-Butyllithium in Hexanes |

| Borylation Reagent | Isopropoxy pinacol borane |

| Solvent | Tetrahydrofuran (THF) |

| Reactor Type | PFA or Stainless Steel Tube Reactor |

| Temperature (Lithiation) | -20 °C to 0 °C |

| Temperature (Borylation) | -20 °C to 10 °C |

| Residence Time | < 1 second to 2 minutes |

| Flow Rate | 1 - 20 mL/min |

| Throughput | Grams to kilograms per day |

Reactivity and Mechanistic Investigations of 3,5 Dimethylisoxazole 4 Boronic Acid in Cross Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govrsc.orglibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or pseudohalide. libretexts.orgyoutube.com 3,5-Dimethylisoxazole-4-boronic acid and its derivatives have emerged as valuable coupling partners in this reaction, providing a pathway to complex molecules incorporating the 3,5-dimethylisoxazole (B1293586) moiety, a common structural motif in medicinal chemistry. The reaction is valued for its mild conditions, the commercial availability of its reagents, and the environmentally benign nature of the boron-containing byproducts. youtube.com

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The active Palladium(0) catalyst reacts with the organic halide (R-X) to form a Palladium(II) intermediate. youtube.com

Transmetalation : The organic group from the boronic acid is transferred to the Palladium(II) center, a step often facilitated by a base. youtube.com

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Palladium(0) catalyst. youtube.com

The use of this compound in these reactions allows for the synthesis of a wide array of biaryl and heteroaryl compounds. However, the success of these couplings can be challenging, particularly when dealing with two heteroaryl substrates, due to factors like catalyst deactivation and competitive protodeboronation. nih.govnih.gov

Coupling with Aryl Halides and Pseudohalides

This compound and its esters are effective nucleophilic partners for coupling with a variety of aryl halides (iodides, bromides, and chlorides) and pseudohalides (like triflates). The reactivity of the aryl halide typically follows the order I > Br > OTf >> Cl, which is consistent with the relative ease of the oxidative addition step. researchgate.net

Research has demonstrated successful couplings with various aryl bromides, iodides, and triflates. researchgate.net While aryl chlorides are more challenging substrates due to their stronger C-Cl bond, specialized catalytic systems have been developed to facilitate these transformations. researchgate.netresearchgate.net The reaction conditions, including the choice of palladium source, ligand, base, and solvent, must be carefully optimized to achieve high yields, especially with less reactive halides. For instance, studies on the coupling of aryl chlorides often require higher temperatures, more electron-rich and bulky ligands, and stronger bases compared to reactions with aryl bromides or iodides. researchgate.net

Coupling with Heteroaryl Substrates

The coupling of two different heteroaryl units is a particularly important yet challenging application of the Suzuki-Miyaura reaction. nih.gov this compound and its esters have been successfully employed in the synthesis of complex heteroaryl-heteroaryl structures. nih.gov These reactions are often prone to lower yields due to the potential for heteroatoms to coordinate with and deactivate the palladium catalyst. nih.gov Furthermore, heteroaryl boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. nih.gov To overcome these challenges, anhydrous conditions and the use of boronic esters, such as the neopentyl or pinacol (B44631) esters, have been developed to attenuate this undesired side reaction. nih.gov

The coupling of this compound pinacol ester with 3-bromoquinoline (B21735) has been utilized as a model system to explore and optimize challenging heteroaryl-heteroaryl Suzuki-Miyaura reactions. nih.govresearchgate.net This specific reaction highlights the complexities of coupling two distinct heterocyclic systems. Automated high-throughput screening methods have been employed to rapidly identify optimal reaction conditions. In one such optimization study, a catalyst system comprising a palladium precatalyst and the ligand Xantphos (P1-L4) was identified as highly effective. nih.gov The optimization process fine-tuned parameters such as catalyst loading, temperature, and reaction time to maximize both yield and turnover number (TON). nih.gov

Table 1: Optimization of 3-Bromoquinoline Coupling with this compound pinacol ester

The coupling of this compound derivatives with chloropyridines represents a significant challenge due to the low reactivity of the C-Cl bond in electron-deficient pyridine (B92270) rings. nih.gov Standard catalytic systems often fail or provide low yields. However, the use of sterically hindered and electron-rich phosphine (B1218219) ligands has proven effective for these transformations. rsc.org For the reaction between 3-chloropyridine (B48278) and this compound pinacol ester, automated optimization identified a precatalyst based on tricyclohexylphosphine (B42057) (PCy₃) (P1-L5) as optimal, achieving a 35% yield at 110 °C. nih.gov This demonstrates that ligands which are effective for one type of heteroaryl coupling (e.g., Xantphos for bromoquinolines) may not be the best choice for others, underscoring the importance of ligand screening. nih.gov

Ligand Effects on Suzuki-Miyaura Coupling Efficiency

The choice of ligand is critical for the success of the Suzuki-Miyaura coupling, profoundly influencing reaction rate, yield, and catalyst stability. organic-chemistry.orgnumberanalytics.com For challenging couplings involving this compound, particularly with heteroaryl chlorides, electron-rich and sterically bulky phosphine ligands are often required. nih.govrsc.org These ligands facilitate the oxidative addition step and stabilize the active Pd(0) species.

Ligands commonly employed in these reactions include:

Trialkylphosphines : Such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (B79228) (P(tBu)₃), which are highly effective for coupling unreactive aryl chlorides. rsc.org

Dialkylbiarylphosphines : This class, developed by the Buchwald group, includes ligands like XPhos, SPhos, and RuPhos. nih.govrsc.org These ligands have demonstrated broad applicability and high efficacy in a wide range of heterocyclic couplings. rsc.org

Ferrocenylphosphines : Ligands like dppf are also used, though in some cases they may be less effective than the more sterically demanding biarylphosphine ligands for particularly difficult substrates. rsc.org

In the coupling of 3-chloropyridine with this compound pinacol ester, a direct comparison showed that the PCy₃-based system (P1-L5) outperformed systems using XPhos (L1), SPhos (L2), RuPhos (L3), and Xantphos (L4) under the tested conditions. nih.gov This highlights the sensitivity of the reaction to the specific ligand structure. organic-chemistry.org

Table 2: Ligand Effect on the Coupling of 3-Chloropyridine with this compound pinacol ester

Optimization of Reaction Conditions and Parameters

Achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound requires careful optimization of several reaction parameters. rsc.orgnumberanalytics.com Beyond ligand selection, factors such as the palladium source, base, solvent, temperature, and catalyst loading play crucial roles. numberanalytics.comresearchgate.net

Palladium Source : Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org More recently, pre-formed palladium precatalysts, which pair a specific ligand with a palladium source, have become popular due to their air and moisture stability and their ability to rapidly generate the active catalytic species. nih.govmit.edu

Base : A base is essential for the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used. nih.govmdpi.com The choice of base can significantly impact the reaction outcome, with potassium phosphate (B84403) (K₃PO₄) often proving effective for a wide range of heterocyclic couplings. rsc.org

Solvent : The solvent system must solubilize the various components of the reaction. Mixtures of an organic solvent (e.g., dioxane, THF, toluene) and water are common. rsc.orgnumberanalytics.com The water component is often crucial for activating the boronic acid for transmetalation.

Temperature and Time : Reaction temperatures can range from room temperature to over 100 °C. numberanalytics.comnih.gov Higher temperatures are often needed for less reactive substrates like aryl chlorides but can also lead to catalyst decomposition or side reactions if not carefully controlled. nih.govnumberanalytics.com Automated systems have shown that optimal yields can sometimes be achieved in a matter of minutes at elevated temperatures. nih.gov

Catalyst Loading : Adjusting the catalyst loading can impact yield and cost-effectiveness. While typical loadings range from 0.5 to 5 mol%, optimization can sometimes reduce this to very low levels. researchgate.netnumberanalytics.com

Systematic optimization, often aided by automated high-throughput experimentation, is key to developing robust and efficient protocols for the Suzuki-Miyaura coupling of this compound with diverse coupling partners. nih.gov

Mechanistic Insights into Competing Side Reactions

Protodeboronation is a significant competing pathway where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner. nih.gov This process is particularly problematic for many heteroaryl boronic acids, especially under the basic, aqueous conditions typical of Suzuki-Miyaura reactions. nih.gov The reaction generally proceeds faster at high pH via the formation of the more reactive arylboronate anion. nih.gov

Strategies to suppress protodeboronation include using anhydrous reaction conditions, which can prevent the hydrolysis of boronic esters and subsequent degradation pathways. wikipedia.org Another approach is the use of "slow-release" reagents like MIDA boronates or the selection of highly active catalysts and short reaction times to ensure the cross-coupling rate is significantly faster than the rate of protodeboronation. nih.govnih.gov For some labile boronic acids, the half-life at 110 °C can be less than four minutes, making a rapid catalytic cycle essential for success. nih.gov

Hydrodehalogenation is a side reaction that affects the electrophilic partner (the aryl or heteroaryl halide). In this process, the carbon-halogen bond is reductively cleaved and replaced with a carbon-hydrogen bond. This side reaction consumes the electrophile and generates an undesired, simple arene or heteroarene byproduct. researchgate.net

This process is often observed as a competitive pathway in palladium-catalyzed cross-coupling reactions and can be influenced by the choice of catalyst, base, and solvent. researchgate.netnih.gov The mechanism can involve the formation of palladium-hydride species in the catalytic cycle, which can then react with the aryl halide. Certain catalyst systems and conditions are more prone to promoting this side reaction. nih.govorganic-chemistry.org Careful selection of ligands and reagents that favor the desired cross-coupling pathway over reductive dehalogenation is therefore important for reaction optimization.

Explorations in Other Transition Metal-Catalyzed Coupling Reactions

While this compound is primarily utilized in Suzuki-Miyaura reactions, the reactivity of the 3,5-dimethylisoxazole core has been demonstrated in other key transition metal-catalyzed transformations. These explorations often involve using a halogenated isoxazole (B147169) as the electrophilic partner. For instance, 3,5-dimethyl-4-iodoisoxazole (B82194) readily participates in palladium-catalyzed Stille couplings with organostannanes and Sonogashira couplings with terminal alkynes. This reactivity highlights the versatility of the isoxazole scaffold in C-C bond formation.

Given its nature as an arylboronic acid, this compound has the potential to be a viable coupling partner in other reactions that utilize such reagents. One prominent example is the Chan-Lam coupling, a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, by coupling a boronic acid with an amine or an alcohol. wikipedia.orgresearchgate.net This reaction is advantageous as it can often be run under mild conditions, sometimes at room temperature and open to the air. wikipedia.org Although specific examples employing this compound in Chan-Lam couplings are not widely documented, the general scope of the reaction suggests its potential applicability for synthesizing N- and O-arylated isoxazoles.

Oxidative Coupling Reaction Pathways

Oxidative coupling reactions provide an alternative to traditional cross-coupling methods, often proceeding under different mechanistic manifolds. These reactions involve the coupling of two nucleophilic partners, such as a boronic acid and an amine, in the presence of a metal catalyst and an oxidant. Unlike Suzuki or Buchwald-Hartwig couplings, which use an electrophilic partner (e.g., an aryl halide), oxidative couplings form the desired bond through a process that increases the oxidation state of the metal catalyst during the key bond-forming step.

For a heterocyclic boronic acid like this compound, several oxidative coupling pathways are mechanistically plausible, primarily catalyzed by palladium or copper.

Palladium-Catalyzed Oxidative Coupling: In a typical Pd(II)-catalyzed pathway, the reaction can be initiated by the transmetalation of the 3,5-dimethylisoxazole group from the boronic acid to the Pd(II) center. This step forms an arylpalladium(II) intermediate. This intermediate can then react with another nucleophile, such as an amine or another boronic acid molecule (homocoupling). The final C-C or C-N bond is formed via reductive elimination from a Pd(IV) intermediate or through other oxidative pathways, regenerating a Pd(II) species to continue the cycle. An external oxidant is required to maintain the catalytic cycle. rsc.org The undesired homocoupling of boronic acids or esters is a known side reaction in Suzuki-Miyaura couplings but can be leveraged as the primary reaction pathway under specific oxidative conditions. acs.org

Copper-Catalyzed Oxidative Coupling: Copper catalysis is particularly common for oxidative C-N and C-O bond formation (Chan-Evans-Lam coupling). In this pathway, the this compound would first interact with a Cu(II) salt. The amine partner coordinates to the copper center, and the coupling proceeds through a proposed mechanism involving reductive elimination from a Cu(III) intermediate or via a radical pathway. An oxidant, often molecular oxygen from the air, is typically used to reoxidize the resulting Cu(I) or Cu(0) back to the active Cu(II) state. rsc.org

Below is a table summarizing typical conditions for these reactions, which would be applicable to this compound.

| Parameter | Palladium-Catalyzed Pathway | Copper-Catalyzed (Chan-Evans-Lam) Pathway |

| Catalyst | Pd(OAc)₂, PdCl₂ | Cu(OAc)₂, CuCl₂ |

| Oxidant | Benzoquinone, Ag₂O, O₂ | O₂ (air), Pyridine-N-oxide |

| Coupling Partner | Amines, Phenols, Boronic Acids | Amines, Phenols, Thiols |

| Base | Often not required or mild base | Pyridine, Et₃N |

| Solvent | Toluene, Dioxane, t-AmOH | DCM, Toluene, THF |

| Temperature | Room Temperature to 110 °C | Room Temperature to 80 °C |

These pathways allow for the formation of C-N, C-O, and C-C (biaryl) bonds from this compound without the need for a pre-functionalized electrophile, expanding its synthetic utility. rsc.orgacs.orgrsc.org

Boron-Mediated Fluoroalkylation Reactions Involving this compound

The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is of significant interest in medicinal chemistry due to the profound effects these moieties can have on a molecule's metabolic stability, lipophilicity, and biological activity. Boron-mediated reactions offer a versatile platform for achieving such transformations. While direct fluoroalkylation of boronic acids can be challenging, they serve as excellent precursors for various fluoroalkylation strategies.

A primary pathway for the fluoroalkylation of this compound involves a copper-mediated aerobic reaction. acs.orgacs.org This method allows for the coupling of arylboronic acids with fluoroalkyl iodides at room temperature without the need for specialized ligands or bases. thieme-connect.com The proposed mechanism suggests that the arylboronic acid is first converted to an arylcopper ([ArCu]) species in the presence of copper powder and air. This species then reacts with the fluoroalkyl iodide (Rf-I) to generate the active fluoroalkylcopper ([RfCu]) intermediate, which ultimately yields the fluoroalkylated arene product. acs.org

This protocol is noted for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. acs.orgthieme-connect.com

Another potential, though less direct, route involves the conversion of the boronic acid to a more reactive organoboron species, such as a potassium trifluoroborate salt (ArBF₃K). These salts are generally more stable than boronic acids and exhibit unique reactivity. The isoxazole trifluoroborate salt could then participate in radical-mediated fluoroalkylation reactions. For instance, using a silver catalyst (e.g., AgNO₃) and an oxidant, a radical fluoroalkyl source (like CF₃-Togni reagent or Umemoto's reagent) can generate a CF₃ radical. This radical is then trapped by the trifluoroborate salt, leading to the formation of the C-CF₃ bond through a subsequent reductive elimination from a high-valent metal intermediate or direct radical addition-elimination pathways.

The table below outlines common reagents and conditions for these transformations.

| Parameter | Copper-Mediated Fluoroalkylation | Radical Fluoroalkylation (via Trifluoroborate) |

| Boron Species | Boronic Acid | Potassium Trifluoroborate (from Boronic Acid) |

| Fluoroalkyl Source | Rf-I (e.g., C₂F₅I, C₄F₉I) | Togni's Reagent, Umemoto's Reagent, CF₃SO₂Cl |

| Metal Mediator | Cu powder | AgNO₃, Ru(bpy)₃Cl₂ (photocatalyst) |

| Initiator/Oxidant | Air (O₂) | K₂S₂O₈, Light (for photocatalysis) |

| Solvent | DMSO-DMF | MeCN, H₂O, DMF |

| Temperature | Room Temperature | Room Temperature to 80 °C |

These boron-mediated methods represent powerful tools for accessing novel fluoroalkylated isoxazoles, leveraging the reactivity of this compound as a key synthetic intermediate. acs.org

Applications of 3,5 Dimethylisoxazole 4 Boronic Acid As a Key Building Block in Medicinal Chemistry

Design and Synthesis of Bromodomain Inhibitors

3,5-Dimethylisoxazole-4-boronic acid has emerged as a crucial building block in medicinal chemistry, particularly in the design and synthesis of bromodomain inhibitors. Bromodomains are epigenetic reader domains that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene transcription. nih.gov The development of small molecules that can inhibit the interaction between bromodomains and acetylated lysines is a promising therapeutic strategy for various diseases, including cancer and inflammation. nih.gov this compound serves as a versatile precursor for introducing the 3,5-dimethylisoxazole (B1293586) moiety into various molecular scaffolds, a group that has been identified as an effective mimic of acetylated lysine. nbinno.comacs.org

3,5-Dimethylisoxazole as an Acetyl Lysine (KAc) Mimic

The 3,5-dimethylisoxazole group is a well-established bioisostere for acetylated lysine (KAc), the natural ligand for bromodomains. nih.govacs.org This mimicry is central to its function in bromodomain inhibitors. X-ray crystallography studies have revealed that the 3,5-dimethylisoxazole moiety fits into the KAc binding pocket of bromodomains. nih.gov A key interaction involves a hydrogen bond between the nitrogen atom of the isoxazole (B147169) ring and a conserved asparagine residue within the binding pocket, mimicking the critical interaction between the carbonyl oxygen of acetylated lysine and the same asparagine. nih.govnih.gov This ability to act as a "warhead" that competitively displaces the natural ligand makes the 3,5-dimethylisoxazole group a valuable component in the design of potent and selective bromodomain inhibitors. core.ac.ukresearchgate.net

The discovery of the 3,5-dimethylisoxazole moiety as a KAc mimic has led to the development of multiple classes of bromodomain inhibitors. nih.gov Its structural simplicity and high lipophilic efficiency also make it an attractive component for medicinal chemists. nih.gov By incorporating this KAc mimic into various molecular scaffolds, researchers have been able to develop inhibitors with varying degrees of potency and selectivity for different bromodomain families. nih.gov

Development of BET Bromodomain Inhibitors (BRD2, BRD3, BRD4)

The Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are key regulators of gene transcription and have been identified as attractive targets for cancer therapy. nih.govmdpi.com Consequently, significant effort has been directed towards developing inhibitors of these proteins. This compound is a key reagent in the synthesis of several classes of BET bromodomain inhibitors. acs.org

Researchers have successfully developed novel BET bromodomain inhibitors based on an imidazo[1,2-a]pyrazine scaffold, utilizing the 3,5-dimethylisoxazole group as the KAc mimic. nih.govacs.org Through iterative synthesis and biochemical evaluation, a lead compound, UMB-32, was identified. core.ac.uknih.gov This compound demonstrates binding to BRD4 with a dissociation constant (Kd) of 550 nM and shows cellular potency in BRD4-dependent cell lines. core.ac.uknih.gov A high-resolution crystal structure of UMB-32 in complex with BRD4 confirmed the binding mode and provided a basis for further optimization. nih.govacs.org The synthesis of these inhibitors often involves a multicomponent reaction to construct the imidazo[1,2-a]pyrazine core, followed by a Suzuki coupling with this compound or its pinacol (B44631) ester. nih.gov

Table 1: Activity of Imidazo[1,2-a]pyrazine-based BET Bromodomain Inhibitors

| Compound | Target | Kd (nM) | Cellular Potency (nM) |

|---|

Another important class of BET bromodomain inhibitors features a 4-phenyl-3,5-dimethylisoxazole core. acs.org In these inhibitors, the 3,5-dimethylisoxazole moiety occupies the KAc-binding pocket, while the attached phenyl ring can be modified to enhance potency and selectivity by interacting with other regions of the bromodomain. nih.govacs.org Structure-guided optimization of these derivatives has led to the development of potent inhibitors of the BET family with good ligand efficiency. nih.govacs.org For example, optimization of a lead compound resulted in derivatives with significantly improved affinity for BRD4. acs.org These compounds have also demonstrated cellular activity consistent with BET bromodomain inhibition in cancer cell lines. nih.govacs.org

Table 2: Activity of Selected 4-Phenyl-3,5-dimethylisoxazole-based BET Bromodomain Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) |

|---|---|---|---|---|

| Compound 8 | BRD4(1) | - | MV4;11 | 794 |

Development of CBP/p300 Bromodomain Inhibitors

The closely related histone acetyltransferases, CREB-binding protein (CBP) and p300, are also important targets in oncology. nih.govedpsciences.org The 3,5-dimethylisoxazole moiety has been instrumental in the development of inhibitors that target the bromodomains of CBP and p300. acs.org

A significant class of CBP/p300 bromodomain inhibitors has been developed around a benzimidazole central scaffold with an attached 3,5-dimethylisoxazole group acting as the KAc mimic. researchgate.net Structure-based design has enabled the tuning of these molecules to achieve selectivity for CBP/p300 over the BET family. researchgate.net One of the most notable compounds from this class is SGC-CBP30, a potent and selective CBP/p300 inhibitor. uni-muenchen.de Further optimization of this scaffold has led to the discovery of novel benzimidazole derivatives with even more potent inhibitory activity against the p300 bromodomain and significant anti-proliferative activity in various cancer cell lines. nih.gov For instance, compound 1u was found to have an IC50 of 49 nM against the p300 bromodomain. nih.gov

Table 3: Activity of Benzimidazole-based CBP/p300 Bromodomain Inhibitors

| Compound | Target | IC50 (nM) | Selectivity over BRD4(1) |

|---|---|---|---|

| SGC-CBP30 | CBP | 21 (Kd) | 40-fold |

Imidazo[1,2-a]pyridine Inhibitors

A notable application of this compound is in the synthesis of inhibitors based on the imidazo[1,2-a]pyridine scaffold. Researchers have developed efficient two-step synthetic routes, often involving a multicomponent reaction followed by a Suzuki coupling with this compound, to create libraries of these inhibitors. nih.govresearchgate.net This strategy has been successfully employed to develop selective inhibitors for non-BET bromodomains, specifically the cyclic AMP response element-binding protein (CBP) and the E1A binding protein P300 (EP300). nih.gov

Initial screening of compounds with different "warheads" revealed that the introduction of the 3,5-dimethylisoxazole group significantly improved both potency and selectivity for the CBP bromodomain over the well-studied bromodomain-containing protein 4 (BRD4). nih.gov For instance, compound UMB298 emerged as a potent and selective CBP/EP300 inhibitor with a CBP IC50 of 72 nM, while showing much weaker inhibition of BRD4 (IC50 of 5193 nM). nih.gov The established structure-activity relationship highlights the importance of the 3,5-dimethylisoxazole moiety as the acetyl-lysine mimic, while modifications on the imidazo[1,2-a]pyridine core allow for fine-tuning of selectivity and potency. nih.gov

| Compound | Scaffold | Target Bromodomain | Inhibitory Activity (IC50) |

|---|---|---|---|

| UMB298 | Imidazo[1,2-a]pyridine | CBP | 72 nM |

| UMB298 | Imidazo[1,2-a]pyridine | BRD4 | 5193 nM |

Inhibition of TAF1 Bromodomains

While much of the focus for 3,5-dimethylisoxazole-based inhibitors has been on the BET and CBP/P300 families, their activity extends to other bromodomain-containing proteins. Research utilizing an imidazo[1,2-a]pyrazine scaffold, developed through a similar synthetic strategy involving this compound, has produced inhibitors with potency against TAF1. researchgate.net TAF1, the TATA-box binding protein associated factor 1, contains two bromodomain modules and is a critical component of the transcription factor IID (TFIID) complex. The development of inhibitors like UMB-32 , which binds to BRD4 with a Kd of 550 nM, has provided chemical tools that also show activity against previously less-explored targets like TAF1. researchgate.net

Structure-Activity Relationship (SAR) Studies in Bromodomain Inhibitor Development

The development of bromodomain inhibitors incorporating the 3,5-dimethylisoxazole moiety has been heavily guided by extensive SAR studies. acs.orgnih.gov These studies have systematically explored how modifications to the core structure and its substituents affect binding affinity and selectivity.

Key findings from SAR studies include:

The Acetyl-Lysine Mimic : The 3,5-dimethylisoxazole core is consistently identified as a highly effective KAc mimic. acs.orgacs.org Its nitrogen and oxygen atoms are crucial for establishing key interactions within the bromodomain binding pocket. acs.orgnih.gov

WPF Shelf Binders : Substituents attached at the 4-position of the isoxazole ring play a critical role in occupying a hydrophobic region of the binding pocket known as the WPF shelf, named for a conserved tryptophan-proline-phenylalanine motif. nih.govnih.gov It was found that larger aromatic substituents, compared to a simple methyl group, occupy this shelf more effectively, leading to a significant increase in binding affinity for BRD4. acs.org This modification can also push the isoxazole ring deeper into the KAc-binding pocket, enhancing interactions. acs.orgnih.gov

ZA Channel Interactions : The region outside the primary binding pocket, often referred to as the ZA channel, provides opportunities for achieving selectivity. acs.orgebi.ac.uk Introducing diverse chemical groups that interact with this channel has led to compounds with remarkable potency. For example, the introduction of a triazolopyridazine motif led to compound 39 , which inhibited BRD4(BD1) with an IC50 of 0.003 µM. ebi.ac.ukmedchemexpress.cn

Linker and Dimerization : For proteins like BRD4 that contain two tandem bromodomains (BD1 and BD2), bivalent inhibitors have been designed. By linking two 3,5-dimethylisoxazole-based monomers, compounds have been created that can simultaneously target both bromodomains, resulting in enhanced binding potency and anti-proliferative activity. nih.gov

Molecular Recognition and Binding Interactions of the 3,5-Dimethylisoxazole Moiety within Bromodomains

X-ray crystallography and molecular docking studies have provided detailed insights into how the 3,5-dimethylisoxazole moiety is recognized within the KAc-binding pocket of various bromodomains. acs.orgnih.gov The binding mode confirms its role as a bioisostere of acetylated lysine, effectively anchoring the inhibitor within the active site. acs.orgnih.gov

A critical and highly conserved interaction for bromodomain recognition is a hydrogen bond formed between the ligand and a conserved asparagine residue within the binding pocket. nih.govresearchgate.net X-ray crystal structures of inhibitors bound to BRD4(1) confirm that the 3,5-dimethylisoxazole moiety acts as a KAc bioisostere by accepting a hydrogen bond from the side chain of this key asparagine residue (N140 in BRD4). nih.govnih.gov This interaction, which mimics the hydrogen bond formed with the carbonyl oxygen of acetylated lysine, is fundamental to the anchoring of the inhibitor in the binding site. nih.govnih.gov Additionally, the isoxazole nitrogen can interact with conserved water molecules within the pocket, which in turn bridge interactions with other key residues like tyrosine. nih.gov

Beyond the key hydrogen bond, binding affinity is driven by shape complementarity and hydrophobic interactions. The two methyl groups of the 3,5-dimethylisoxazole ring contribute to filling the space of the KAc binding site. More significantly, the substituent attached at the 4-position of the isoxazole ring is crucial for engaging with the hydrophobic WPF shelf. nih.govacs.org In BRD4, this shelf is formed by residues Trp81, Pro82, and Phe83. nih.gov Aromatic rings attached at this position, such as a phenyl group, can extend into this hydrophobic pocket, establishing favorable van der Waals and potential π-π stacking interactions, thereby significantly enhancing the compound's binding affinity. nih.govnih.gov The dihedral angle between the isoxazole and the appended phenyl ring is an important factor, with angles around 40-50° being observed in crystal structures, suggesting that the compounds can bind without inducing significant strain. acs.org

Application as Chemical Probes for Epigenetic Research

The development of potent, selective, and cell-permeable small molecule inhibitors derived from this compound has provided the scientific community with valuable chemical probes. acs.orgresearchgate.net These probes are essential tools for exploring the complex biology of epigenetic regulation. researchgate.net Unlike genetic methods such as RNAi or CRISPR, chemical probes offer acute, reversible, and dose-dependent control over protein function, allowing for the precise dissection of cellular pathways. researchgate.net

Inhibitors based on the 3,5-dimethylisoxazole scaffold have been used to:

Validate Therapeutic Targets : By inhibiting specific bromodomains (e.g., BRD4, CBP/P300) in cellular and animal models, these compounds help to validate them as potential drug targets for diseases like cancer and inflammation. nih.govnih.gov

Elucidate Biological Function : These probes enable researchers to study the downstream consequences of inhibiting a particular bromodomain, such as changes in gene expression (e.g., downregulation of the c-MYC oncogene following BRD4 inhibition) and cellular phenotype (e.g., cell cycle arrest and apoptosis). nih.govnih.gov

Develop Polypharmacology Approaches : The 3,5-dimethylisoxazole moiety has been incorporated into hybrid molecules designed to inhibit multiple epigenetic targets simultaneously, such as both bromodomains and histone deacetylases (HDACs). nih.gov This multi-target approach is a promising strategy for developing more effective therapies. nih.gov

The availability of these well-characterized chemical probes is critical for advancing our understanding of the "epigenetic code" and for paving the way for new therapeutic strategies. acs.orgresearchgate.net

Role as a Versatile Intermediate for Pharmaceutical Development

This compound has emerged as a valuable and versatile building block in pharmaceutical development, primarily due to the unique properties of the 3,5-dimethylisoxazole moiety. nbinno.com This scaffold can act as an acetyl-lysine mimic, making it a key component in the design of inhibitors for bromodomains, which are epigenetic readers that recognize acetylated lysine residues on histones. acs.org

A significant application of 3,5-dimethylisoxazole-containing compounds is in the development of Bromodomain and Extra-Terminal (BET) family inhibitors, with a particular focus on BRD4. nih.govnih.gov Dysregulation of BRD4 is implicated in various cancers, making it an attractive therapeutic target. The 3,5-dimethylisoxazole group in these inhibitors typically occupies the acetyl-lysine binding pocket of the bromodomain. nih.gov

Table 2: Research Findings on 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors

| Compound Type | Key Findings | Reference |

| 3,5-Dimethylisoxazole derivatives | Designed and synthesized as potent BRD4 inhibitors. | nih.gov |

| 3,5-Dimethylisoxazole derivative dimers | Designed to target both bromodomains of BRD4 simultaneously, leading to enhanced protein binding potency and significant inhibition of colorectal cancer cell proliferation. | nih.gov |

| Pyridone derivatives incorporating 3,5-dimethylisoxazole | Showed potent inhibitory activity against BRD4 and remarkable antiproliferative activities against human leukemia cell lines. | nih.gov |

The versatility of this compound stems from its ability to be readily incorporated into a variety of molecular frameworks via robust and efficient cross-coupling reactions. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. nbinno.com The isoxazole ring itself can contribute to improved metabolic stability and binding affinity of the final drug candidate.

Future Perspectives and Unexplored Research Avenues

Development of Novel Reaction Methodologies

The primary application of 3,5-Dimethylisoxazole-4-boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Future research in this area is geared towards enhancing the efficiency, scope, and sustainability of these reactions.

One of the key areas of development is the optimization of reaction conditions through automated and high-throughput methods. For instance, automated droplet-flow microfluidic systems have been employed to explore and optimize Suzuki-Miyaura cross-coupling reactions involving heterocyclic substrates like this compound pinacol (B44631) ester. nih.gov These systems allow for the rapid screening of various parameters, including catalysts, ligands, temperature, and reaction time, to maximize yield and turnover number. nih.gov The coupling of 3-bromoquinoline (B21735) with this compound pinacol ester has served as a challenging model reaction to demonstrate the power of such automated feedback optimization. nih.gov

Furthermore, the principles of flow chemistry are being increasingly applied to the synthesis of boronic acids and their subsequent coupling reactions. nih.gov Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling unstable intermediates, and the potential for seamless scale-up. nih.gov The development of continuous-flow processes for Suzuki-Miyaura couplings can lead to more efficient and environmentally friendly manufacturing of complex molecules derived from this compound.

Future research may also focus on expanding the repertoire of reactions beyond the Suzuki-Miyaura coupling. This could include exploring its participation in other metal-catalyzed cross-coupling reactions, such as Chan-Lam or Heck-type reactions, and investigating its potential in novel multicomponent reactions to rapidly build molecular complexity.

Exploration of New Biological Targets and Therapeutic Areas

The 3,5-dimethylisoxazole (B1293586) moiety has been identified as a novel bioisostere for acetyl-lysine, a key post-translational modification that is "read" by bromodomain proteins. This has led to the development of potent inhibitors targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, which are considered promising targets for cancer therapy.

Derivatives of 3,5-Dimethylisoxazole have been the subject of structure-guided optimization to create potent and selective BET bromodomain inhibitors. researchgate.net These compounds have shown the ability to displace acetylated histone-mimicking peptides from bromodomains and exhibit antiproliferative effects in cancer cell lines. acs.org Research has demonstrated that these inhibitors can induce cell cycle arrest and apoptosis in hematologic cancer cells, highlighting their therapeutic potential. nih.gov

While the focus has been heavily on BET inhibitors, the unique chemical properties of the boronic acid group suggest that derivatives of this compound could be explored for other biological targets. Boronic acids are known to form reversible covalent bonds with serine, threonine, and cysteine residues in enzymes, making them attractive pharmacophores for a variety of enzyme inhibitors.

Future therapeutic areas for exploration could include:

Other Epigenetic Targets: Beyond BET bromodomains, other "reader" domains or histone-modifying enzymes could be targeted.

Enzyme Inhibition: The boronic acid moiety could be leveraged to target serine proteases, beta-lactamases, or other enzymes implicated in diseases ranging from infectious diseases to metabolic disorders. For example, other novel boronic acid-containing compounds have been identified as dual inhibitors of Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK), presenting potential anticancer properties. mdpi.com

Antiviral Agents: Research has shown that introducing a boronic acid ester into a diarylpyrimidine scaffold can yield potent HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov This suggests that the this compound scaffold could be explored for the development of novel antiviral drugs.

The table below summarizes some of the key biological targets and therapeutic areas for isoxazole (B147169) and boronic acid-containing compounds.

| Biological Target Family | Specific Target Example | Potential Therapeutic Area |

| Epigenetic Proteins | BRD4 (BET Bromodomain) | Oncology (e.g., Hematologic Cancers) |

| Kinases | CLK/ROCK | Oncology |

| Viral Enzymes | HIV-1 Reverse Transcriptase | Antiviral (HIV/AIDS) |

Computational Chemistry and In Silico Design for Ligand Discovery

Computational chemistry and in silico design are playing an increasingly crucial role in the discovery and optimization of ligands derived from this compound. These methods provide valuable insights into ligand-target interactions and help rationalize structure-activity relationships (SAR).

Molecular docking has been instrumental in understanding how 3,5-dimethylisoxazole derivatives bind to the acetyl-lysine binding pocket of BRD4. researchgate.netchemscene.com Docking studies have helped to visualize the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the affinity and selectivity of these inhibitors. researchgate.net This information guides the rational design of new derivatives with improved potency and pharmacokinetic properties.

Structure-based drug design (SBDD) is a powerful strategy that has been successfully applied to this class of compounds. By analyzing the X-ray crystal structures of lead compounds bound to their target, researchers can identify opportunities for modification to enhance binding affinity. For example, in the context of BRD4 inhibitors, SBDD has been used to probe and optimize interactions with specific regions of the binding site, such as the WPF shelf. researchgate.net

Future directions for computational work include:

Virtual Screening: Large virtual libraries of compounds containing the this compound scaffold can be screened against various biological targets to identify novel hits.

Molecular Dynamics Simulations: These simulations can provide a more dynamic picture of how ligands interact with their targets, helping to predict binding affinities and understand the conformational changes that occur upon binding.

Pharmacophore Modeling: Based on the known active compounds, pharmacophore models can be developed to guide the design of new molecules with similar biological activities.

Integration with High-Throughput Screening and Combinatorial Chemistry

The utility of this compound as a versatile building block makes it an ideal candidate for integration into high-throughput screening (HTS) and combinatorial chemistry platforms for drug discovery.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. Given the robustness of the Suzuki-Miyaura reaction, this compound can be readily coupled with a diverse array of aryl and heteroaryl halides to generate extensive libraries of isoxazole-containing molecules. These libraries can then be screened against a wide range of biological targets to identify new hits.

One of the most promising areas for the application of this compound is in the construction of DNA-Encoded Libraries (DELs) . DEL technology enables the synthesis and screening of libraries of unprecedented size by tagging each molecule with a unique DNA barcode that encodes its synthetic history. The development of DNA-compatible Suzuki-Miyaura coupling reactions has made it possible to incorporate boronic acids into these libraries. nih.gov This opens up the possibility of using this compound as a building block in the creation of vast and diverse DELs for the discovery of novel ligands against a multitude of protein targets.

Furthermore, this compound can be incorporated into fragment-based drug discovery (FBDD) campaigns. In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. sigmaaldrich.com Hits from these screens can then be optimized and grown into more potent lead compounds. The relatively small size and desirable chemical properties of this compound make it an attractive fragment for inclusion in screening libraries. High-throughput X-ray crystallography and other biophysical methods can be used to screen for the binding of such fragments to target proteins. mdpi.com

The integration of this compound into these advanced discovery platforms will undoubtedly accelerate the identification of new bioactive molecules and expand the therapeutic potential of this valuable chemical scaffold.

Q & A

Basic: What are the standard synthetic protocols for preparing 3,5-dimethylisoxazole-4-boronic acid and its derivatives in cross-coupling reactions?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves using PdCl₂(dppf)·DCM as a catalyst, Cs₂CO₃ as a base, and a solvent system of dioxane/water at 100°C for 16 hours (62% yield) . For derivatives like the pinacol ester, coupling conditions may include KOtBu in DMA at 60°C for 2 hours, with yields varying based on steric and electronic effects of substrates . Key considerations include boronic acid/ester stability and catalyst loading to minimize side reactions.

Basic: Which analytical techniques are critical for characterizing this compound and verifying purity?

Standard characterization includes:

- Melting point determination (e.g., light-yellow powder with m.p. 141–143°C observed in related triazole derivatives) .

- NMR spectroscopy for structural confirmation (e.g., singlet peaks for methyl groups in the isoxazole ring) .

- GC/HPLC purity analysis (>98% purity as per commercial standards) .

- IR spectroscopy to detect functional groups (e.g., CO bands at ~1710 cm⁻¹ for related isoxazole derivatives) .

Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency using this boronic acid under varying catalytic systems?

Optimization strategies include:

- Catalyst selection : PdCl₂(dppf)·DCM outperforms other catalysts in coupling reactions with aryl halides, achieving 62% yield .

- Solvent systems : THF/water mixtures with DBU as a base enhance yields compared to dioxane/water in specific cases .

- Parameter screening : Bayesian optimization frameworks (e.g., Web-BO) can systematically explore variables like temperature, catalyst loading, and stoichiometry to maximize yield .

- Substrate compatibility : Electron-deficient aryl halides typically show higher reactivity with this boronic acid .

Advanced: What are the stability and handling protocols for this compound, given its boronic acid functionality?

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronic acid group .

- Solubility : Prefer polar aprotic solvents (DMSO, DMF) for reactions, as ethanol/water mixtures may induce precipitation .

- Safety : While classified as non-hazardous under GHS, use standard lab PPE (gloves, goggles) due to potential irritancy (Xi hazard code) .

Advanced: How can computational methods improve the design of derivatives for biological applications?

- Ligand-receptor modeling : Derivatives of 3,5-dimethylisoxazole act as acetyl-lysine mimetics in bromodomain interactions. Docking studies (e.g., with BRD4) guide substitutions to enhance binding affinity .

- QSAR analysis : Correlate electronic parameters (Hammett constants) of substituents with bioactivity to prioritize synthetic targets .

- Multi-objective optimization : Combine yield and biological activity metrics using platforms like Web-BO to balance synthetic feasibility and efficacy .

Advanced: How to resolve contradictions in catalytic efficiency across different studies?

Discrepancies in yields (e.g., 33% vs. 62% in similar reactions) often arise from:

- Base selection : Cs₂CO₃ vs. KOtBu can alter reaction pathways by modulating palladium coordination .

- Solvent effects : Water content in dioxane/water systems impacts boronic acid activation vs. proto-deboronation .

- Catalyst aging : Pre-activation of PdCl₂(dppf)·DCM with reducing agents (e.g., Na₂S₂O₄) may improve turnover in stubborn cases .

Advanced: What strategies mitigate side reactions during derivatization of this compound?

- Protecting groups : Use TBSCl to protect reactive hydroxyl groups during multi-step syntheses, improving regioselectivity .

- Acid scavengers : Additives like TEA or glacial acetic acid suppress undesired azo coupling or dimerization .

- Stepwise functionalization : Prioritize boronic acid coupling before introducing sensitive substituents (e.g., amino groups) to avoid interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.